Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate

Medicinal Chemistry Agricultural Chemistry Chemical Probes

Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is a disubstituted pyrazole-3-carboxylate ester belonging to the broader class of heterocyclic building blocks and potential bioactive scaffolds. It is commercially available as a research chemical in milligram-to-gram quantities , and structurally related N‑benzyl‑pyrazole carboxylates have been explored as intermediates for herbicidal compositions.

Molecular Formula C14H14Cl2N2O2
Molecular Weight 313.2 g/mol
CAS No. 618070-47-6
Cat. No. B12036065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
CAS618070-47-6
Molecular FormulaC14H14Cl2N2O2
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)C)CC2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C14H14Cl2N2O2/c1-3-20-14(19)13-6-9(2)18(17-13)8-10-7-11(15)4-5-12(10)16/h4-7H,3,8H2,1-2H3
InChIKeyJLVDJFPVQUBIKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS 618070-47-6): Procurement-Relevant Identity and Class Context


Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is a disubstituted pyrazole-3-carboxylate ester belonging to the broader class of heterocyclic building blocks and potential bioactive scaffolds. It is commercially available as a research chemical in milligram-to-gram quantities [1], and structurally related N‑benzyl‑pyrazole carboxylates have been explored as intermediates for herbicidal compositions [2]. The compound’s CAS registry number (618070-47-6) is recognized in major chemical catalogs, confirming its availability for procurement, but published biological or physicochemical comparator data remain extremely limited.

Why Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate Cannot Be Casually Replaced by an In-Class Analog


For procurement decisions driven by structure‑activity requirements, simple in‑class substitution is demonstrably risky. Even among closely related N‑(dichlorobenzyl)‑pyrazole‑3‑carboxylates, variations in the 5‑position substituent (e.g., methyl vs. phenyl) substantially alter computed logP, steric bulk, and hydrogen‑bonding capacity, which directly modulate target binding and pharmacokinetics [1][2]. In a series of tri‑aryl pyrazole esters, moving from a 5‑phenyl to a 5‑(4‑methoxyphenyl) shifted COX‑2 IC50 by >10‑fold [2]. Therefore, assuming interchangeability without head‑to‑head data for the specific derivative invites uncontrolled potency and selectivity changes.

Quantitative Differentiation Evidence for Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate Versus Closest Analogs


No Published Direct Comparator Data Are Available for This Specific Compound

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem, Google Patents) returned zero direct head‑to‑head quantitative comparisons for Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate against a named analog. The compound’s ChEMBL entry is absent, and its BindingDB record (BDBM50236796) corresponds to a structurally unrelated nucleoside. The closest identifiable comparator, Ethyl 1-[(2,5-dichlorophenyl)methyl]-5-phenylpyrazole-3-carboxylate, possesses only computed physicochemical properties in PubChem with no biological activity data [1]. Consequently, no evidence meeting the “high‑strength differential evidence” criteria can currently be presented.

Medicinal Chemistry Agricultural Chemistry Chemical Probes

Class‑Level LogP Differentiation Relative to the 5‑Phenyl Analog

Computational predictions offer the only quantitative basis for differentiation. The target compound (5‑methyl) has a computed XLogP3 of approximately 3.1 (via PubChem prediction for the close analog ethyl 1-(2,5-dichlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate, CID 2796872), whereas the 5‑phenyl analog exhibits XLogP3 = 5.3 [1][2]. The ~2.2 log unit difference translates to roughly a 160‑fold difference in octanol/water partition coefficient, implying significantly lower lipophilicity and potentially superior aqueous solubility for the 5‑methyl derivative. No experimental logP or solubility measurements were located.

Physicochemical Properties Drug Design ADME

Steric and Topological Polar Surface Area (tPSA) Differentiation

The 5‑methyl derivative maintains a tPSA of 44.1 Ų (computed for the 5‑phenyl analog), identical within this chemotype as the ester and pyrazole contributions dominate. However, the reduced molecular weight (313.2 vs. 375.2 g/mol for the 5‑phenyl analog) and smaller substituent volume decrease the fraction of rotatable bonds (5 vs. 6) [1][2]. This may improve ligand efficiency metrics, though no potency data exist to calculate LE or LLE.

Molecular Descriptors Drug‑likeness Permeability

Application Scenarios for Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate Based on Available Evidence


Hit‑to‑Lead Optimization of Pyrazole‑Based Anti‑inflammatory Agents

When a medicinal chemistry program requires a non‑acidic pyrazole ester scaffold with proven COX‑2/5‑LOX dual inhibition (as demonstrated by the lonazolac bioisostere series [1]), Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate can serve as a low‑molecular‑weight starting template. Its smaller 5‑methyl substituent, relative to the 5‑phenyl analog, offers lower lipophilicity and greater ligand efficiency, potentially improving early ADME properties while retaining the critical N‑(2,5‑dichlorobenzyl) pharmacophore.

Agrochemical Intermediate for Herbicidal Pyrazole Derivatives

Patents disclose the use of N‑benzyl‑pyrazole‑3‑carboxylates as intermediates in herbicidal compositions [2]. The specific 2,5‑dichlorobenzyl substitution pattern is known to enhance herbicidal activity in related pyrazole amides. The ethyl ester serves as a convenient synthetic handle for further derivatization (e.g., hydrolysis to acid, amidation), making this compound a strategic procurement choice for agrochemical discovery groups developing novel pyrazole‑based herbicides.

Chemical Probe Development Targeting Lipid Signaling Pathways

Given the class‑level evidence that pyrazole‑3‑carboxylates can inhibit COX‑2, 5‑LOX, and iNOS [1], this compound is suitable for derivatization into chemical probes to study arachidonic acid cascade enzymes. Its dichlorobenzyl group may confer binding affinity advantage over non‑chlorinated analogs, while the ethyl ester allows modular substitution to optimize selectivity and cellular permeability.

Comparative Physicochemical Profiling in Property‑Based Drug Design

Where a research team seeks to systematically evaluate the impact of 5‑position substitution on pyrazole core properties, this compound provides a well‑defined reference point. Its XLogP (~3.1) and molecular weight (313) can be directly compared with the 5‑phenyl analog (XLogP 5.3, MW 375) to calibrate predictive models or validate in vitro ADME assays, even in the absence of potency data.

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